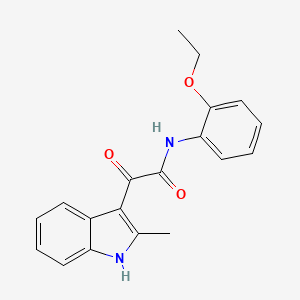

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(2-Ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide compound characterized by a 2-methylindole core linked to a 2-ethoxyphenyl group via an oxoacetamide bridge.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-16-11-7-6-10-15(16)21-19(23)18(22)17-12(2)20-14-9-5-4-8-13(14)17/h4-11,20H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXBIVBHSFQZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Acylation Reaction: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the indole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in human cancer cells, such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The mechanism often involves the activation of caspases, particularly caspase-3 and caspase-8, leading to programmed cell death .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes that play crucial roles in cancer progression and metabolic disorders. For example, similar indole derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases . This suggests potential applications in treating conditions beyond cancer.

Synthesis and Derivatives

The synthesis of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions that can be optimized for yield and purity. The compound belongs to a class of N-substituted 2-oxoacetamides, which are known for their diverse biological activities.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ethoxyphenylamine + Acetic anhydride | 85 | Initial acylation step |

| 2 | Indole derivative + Coupling agent | 75 | Formation of indole linkage |

| 3 | Purification via recrystallization | 90 | Final purification step |

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported, indicating their potential as antimicrobial agents .

Neuroprotective Effects

Given its enzyme inhibition capabilities, N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may also possess neuroprotective properties. This could make it a candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

In Vitro Studies

A notable study evaluated the cytotoxic effects of various derivatives against human cancer cell lines. The most potent derivative showed an IC50 value of approximately 10.56 µM against HepG2 cells, demonstrating significant anti-proliferative activity .

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis through caspase-dependent pathways, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and acetamide groups could play key roles in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, their substituents, biological activities, and synthesis insights:

Structural and Functional Insights

- Substituent Effects: Ethoxy vs. Adamantane vs. Methylindole: Adamantane-linked indoles (e.g., 5h) exhibit enhanced steric bulk, improving binding to hydrophobic enzyme pockets, whereas 2-methylindole derivatives prioritize metabolic stability . Amide Modifications: Morpholine-containing amides (e.g., 8018-3139) enhance aqueous solubility, whereas aryl amides (e.g., 2e) favor target-specific interactions .

Biological Activity Trends :

- Anticancer activity correlates with substituent electronegativity (e.g., chloro, fluoro) and amide flexibility. For example, compound 5r (adamantane-indole) induces apoptosis via caspase-8 activation, bypassing mitochondrial pathways .

- Lack of activity in F12016 underscores the critical role of substituent placement; acetylphenyl and dimethylindole groups may disrupt binding .

Biological Activity

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C16H19N3O3

- Molecular Weight : 305.34 g/mol

- IUPAC Name : N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

The compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin receptors.

Serotonin Receptor Interaction

Research indicates that compounds with similar structures often exhibit selectivity for serotonin receptors, particularly the 5-HT_2C subtype. This receptor is implicated in various neurological and psychiatric disorders, making it a target for antipsychotic drug development.

Antipsychotic Properties

A study focusing on N-substituted compounds demonstrated that certain derivatives showed significant antipsychotic-like activity in preclinical models. For instance, compounds exhibiting selectivity for the 5-HT_2C receptor were shown to reduce amphetamine-induced hyperactivity, suggesting potential therapeutic effects in managing psychotic symptoms .

Antitumor Activity

Another area of interest is the compound's potential antitumor activity. A related study found that indole-based compounds displayed significant tumor growth inhibition in mouse xenograft models of head and neck cancer . This suggests that N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may also possess similar properties worthy of further investigation.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.